3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 51054-44-5
VCID: VC7634193
InChI: InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC
Molecular Formula: C21H27N3O2
Molecular Weight: 353.466

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile

CAS No.: 51054-44-5

Cat. No.: VC7634193

Molecular Formula: C21H27N3O2

Molecular Weight: 353.466

* For research use only. Not for human or veterinary use.

3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile - 51054-44-5

Specification

CAS No. 51054-44-5
Molecular Formula C21H27N3O2
Molecular Weight 353.466
IUPAC Name 3-cyclohexyl-9,10-dimethoxy-2,4,6,7-tetrahydropyrimido[6,1-a]isoquinoline-1-carbonitrile
Standard InChI InChI=1S/C21H27N3O2/c1-25-19-10-15-8-9-23-14-24(17-6-4-3-5-7-17)13-16(12-22)21(23)18(15)11-20(19)26-2/h10-11,17H,3-9,13-14H2,1-2H3
Standard InChI Key CDFXHDABQJDUAK-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CCN3C2=C(CN(C3)C4CCCCC4)C#N)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 3-cyclohexyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile, reflects its polycyclic framework. The molecular formula, C21H27N3O2, corresponds to a molecular weight of 353.5 g/mol, calculated from atomic masses. Key structural elements include:

  • A pyrimido[6,1-a]isoquinoline core with partial saturation at positions 3,4,6,7.

  • Methoxy groups at positions 9 and 10.

  • A cyclohexyl substituent at position 3.

  • A nitrile group at position 1.

Stereochemical Considerations

Synthesis and Physicochemical Properties

ParameterInference from Structural Analogs
Binding Affinity (Ki)Estimated 10–100 nM range
SelectivityModerate over VMAT1
Metabolic PathwayHepatic CYP450-mediated oxidation

The cyclohexyl group may enhance blood-brain barrier permeability compared to aliphatic analogs, potentially improving central nervous system bioavailability.

Antineoplastic Activity

Comparative Analysis with Related Compounds

Structural Analog: (+)-β-Dihydrotetrabenazine

The tetrabenazine metabolite (PubChem CID 14580382) shares several features with the target compound:

FeatureTarget Compound(+)-β-Dihydrotetrabenazine
Core StructurePyrimido-isoquinolinePyrido-isoquinoline
SubstituentsCyclohexyl, nitrileIsobutyl, hydroxyl
Molecular Weight353.5 g/mol319.4 g/mol
BioactivityPredicted VMAT2 inhibitionKnown VMAT2 inhibition

The cyclohexyl group in the target compound may confer enhanced lipid solubility compared to the isobutyl chain in dihydrotetrabenazine, potentially altering pharmacokinetic profiles.

Industrial and Research Applications

Chemical Intermediate

The compound’s multifunctional structure makes it a versatile precursor for synthesizing:

  • Polycyclic amines for catalytic applications.

  • Ligands for transition-metal complexes.

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